![molecular formula C11H12N2O2 B14627634 3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 55727-57-6](/img/structure/B14627634.png)
3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one
Description
3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties .
Properties
CAS No. |
55727-57-6 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H12N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9-10,12,14H,5-6H2 |
InChI Key |
RTZFXDIKBKRLOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C1O)NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with isocyanates or carbamates under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include a variety of substituted quinazolinones, each with unique pharmacological properties. These derivatives are often screened for their biological activities to identify potential therapeutic agents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticonvulsant, anti-inflammatory, and anticancer activities. It has shown promise in preclinical studies as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter receptors and ion channels, which contributes to its anticonvulsant activity. Additionally, it may inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
1,2,3,3a-Tetrahydropyrrolo[2,1-b]benzothiazol-1-ones: Known for their anticonvulsant activity.
1H-Pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, showing anticancer properties.
Uniqueness
3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one stands out due to its unique structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for drug development and other scientific applications .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.